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Introduction

Inclisiran sodium is a pioneering small interfering RNA (siRNA) therapeutic agent designed to
lower low-density lipoprotein cholesterol (LDL-C), a key driver of atherosclerotic cardiovascular
disease. By specifically targeting the messenger RNA (mRNA) of proprotein convertase
subtilisin/kexin type 9 (PCSK9) in the liver, Inclisiran effectively silences its expression. This
leads to a cascade of beneficial downstream effects, primarily the increased recycling of LDL
receptors to the hepatocyte surface, resulting in enhanced clearance of circulating LDL-C.
These application notes provide detailed protocols for utilizing Inclisiran sodium in animal
models to study its impact on cardiovascular disease, particularly atherosclerosis.

Mechanism of Action

Inclisiran is a double-stranded siRNA conjugated to triantennary N-acetylgalactosamine
(GalNAc) carbohydrates. This conjugation facilitates targeted delivery to hepatocytes via the
asialoglycoprotein receptor (ASGPR). Once inside the hepatocyte, the antisense strand of the
siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex
then binds to the complementary sequence on the PCSK9 mRNA, leading to its cleavage and
subsequent degradation. The reduction in PCSK9 protein prevents the lysosomal degradation

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12418328?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

of LDL receptors, allowing them to be recycled back to the cell surface to clear more LDL-C
from the circulation.[1][2][3][4]
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Caption: Mechanism of action of Inclisiran in hepatocytes.

Experimental Protocols
Animal Models of Atherosclerosis

Commonly used animal models for studying atherosclerosis include apolipoprotein E-deficient
(ApoE-/-) mice and low-density lipoprotein receptor-deficient (LDLR-/-) mice. These models,
when fed a high-fat diet (HFD), develop hypercholesterolemia and atherosclerotic plaques that
mimic human disease. Rabbits are also a relevant model due to their human-like lipoprotein
metabolism.[5][6]

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice

Animals: 8-week-old male ApoE-/- mice.

e Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and
controlled temperature and humidity.

¢ Diet: Acclimatize mice for one week on a standard chow diet.

 Induction: Switch the diet to a high-fat diet (HFD), typically containing 21% fat and 0.15-0.2%
cholesterol, for 12-16 weeks to induce atherosclerotic plaque development.[2] A control
group should be maintained on a standard chow diet.

Administration of Inclisiran Sodium

Inclisiran sodium can be administered via intraperitoneal (IP) or subcutaneous (SC) injection.
The following protocol is based on a study using IP administration in ApoE-/- mice.[2]

Protocol 2: Intraperitoneal Administration of Inclisiran

e Preparation of Inclisiran: Dissolve Inclisiran sodium in sterile phosphate-buffered saline
(PBS) to the desired concentrations (e.g., 1, 5, and 10 mg/mL for doses of 1, 5, and 10
mg/kg, respectively, assuming a 10 mL/kg injection volume).
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» Dosing: Administer Inclisiran by IP injection. In the referenced study, injections were given
alongside the initiation of the HFD.[2] The frequency of administration should be determined
based on the study design. For a long-term study, administration could be once every 4

weeks.

o Control Groups:
o Chow Group: Mice on a standard chow diet receiving vehicle (PBS) injections.
o HFD Group: Mice on a high-fat diet receiving vehicle (PBS) injections.

o Treatment Groups: Mice on a high-fat diet receiving Inclisiran at different doses (e.g., 1, 5,
and 10 mg/kg).[2]
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Caption: Experimental workflow for an Inclisiran study in ApoE-/- mice.
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Efficacy Endpoints

Protocol 3: Blood Collection and Lipid Profile Analysis

» Blood Collection: At the end of the study, fast the mice for at least 4 hours. Collect blood via
cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

e Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the
plasma.

 Lipid Analysis: Use commercially available enzymatic kits to measure plasma levels of total
cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-
density lipoprotein cholesterol (LDL-C).

Protocol 4: Quantification of Aortic Atherosclerosis (En Face Analysis)

» Aorta Dissection: Perfuse the mouse with PBS followed by a fixative (e.g., 4%
paraformaldehyde). Dissect the entire aorta from the heart to the iliac bifurcation.

o Cleaning: Carefully remove the periadventitial fat.

e Staining: Open the aorta longitudinally and stain with Oil Red O solution to visualize lipid-rich
plaques.

¢ Imaging and Quantification: Image the stained aorta and use image analysis software (e.g.,
ImageJ) to quantify the percentage of the aortic surface area covered by plaques.

Protocol 5: Quantification of Aortic Root Atherosclerosis

Tissue Processing: Embed the heart and proximal aorta in optimal cutting temperature
(OCT) compound and freeze.

Sectioning: Cut serial cryosections of the aortic root.

Staining: Stain sections with Oil Red O and counterstain with hematoxylin.

Imaging and Quantification: Capture images of the stained sections and use image analysis
software to measure the lesion area in the aortic root.
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Protocol 6: Measurement of Plasma PCSK9 Levels
e Sample: Use plasma collected as described in Protocol 3.

e ELISA: Use a commercially available mouse PCSK9 ELISA kit. Follow the manufacturer's
instructions to measure the concentration of PCSK9 in the plasma samples.

Data Presentation

The following tables summarize the expected quantitative data from a study using Inclisiran in
an animal model of atherosclerosis, based on published findings.[2]

Table 1: Effect of Inclisiran on Plasma Lipid Profile in ApoE-/- Mice on a High-Fat Diet

Total
Treatment Triglycerides

Cholesterol HDL-C (mg/dL) LDL-C (mg/dL)
Group (mgl/dL)

(mgl/dL)
Chow + Vehicle 150 £ 20 80+ 15 80+10 50+10
HFD + Vehicle 500 £ 50 150 + 25 40+8 400 + 40
HFD + Inclisiran

400 + 45 120+ 20 50+7 300 + 35
(1 mg/kg)
HFD + Inclisiran

300 + 40 100 + 18 60+9 200 + 30
(5 mg/kg)
HFD + Inclisiran

250 + 35 90 £ 16 65+8 150 £ 25

(20 mg/kg)

Data are presented as mean + standard deviation and are representative values based on
published literature.

Table 2: Effect of Inclisiran on Atherosclerotic Plaque Area in ApoE-/- Mice on a High-Fat Diet
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Aortic Root Lesion Area

Treatment Group Aortic Plaque Area (%)

(hm?)
Chow + Vehicle <1 <50,000
HFD + Vehicle 25+5 400,000 + 50,000
HFD + Inclisiran (1 mg/kg) 20+ 4 320,000 + 45,000
HFD + Inclisiran (5 mg/kg) 15+3 250,000 + 40,000
HFD + Inclisiran (10 mg/kg) 10+ 25 180,000 + 35,000

Data are presented as mean + standard deviation and are representative values based on
published literature.

Table 3: Effect of Inclisiran on Plasma PCSK9 Levels

Treatment Group Plasma PCSK9 (nhg/mL)
Chow + Vehicle 100 + 15

HFD + Vehicle 150 + 20

HFD + Inclisiran (1 mg/kg) 110+ 18

HFD + Inclisiran (5 mg/kg) 8012

HFD + Inclisiran (10 mg/kg) 60 £ 10

Data are presented as mean + standard deviation and are representative values based on
published literature.

Conclusion

Inclisiran sodium is a potent and specific inhibitor of PCSK9 synthesis with significant potential
for the treatment of hypercholesterolemia and the prevention of atherosclerotic cardiovascular
disease. The protocols outlined in these application notes provide a framework for researchers
to investigate the efficacy and mechanisms of Inclisiran in relevant animal models. The use of
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standardized models and endpoints will facilitate the generation of robust and comparable
data, ultimately advancing our understanding of this novel therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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